molecular formula C6H11NO2 B6205749 2,5-dioxaspiro[3.4]octan-7-amine CAS No. 2103779-12-8

2,5-dioxaspiro[3.4]octan-7-amine

Katalognummer: B6205749
CAS-Nummer: 2103779-12-8
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: GKAMDXOUKJIWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxaspiro[3.4]octan-7-amine is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by a spirocyclic structure, which includes a spiro linkage between a dioxane ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxaspiro[3.4]octan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the spiro linkage. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2,5-Dioxaspiro[3.4]octan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with molecular targets through its amine group and spirocyclic structure. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dioxaspiro[3.4]octan-7-amine is unique due to its specific combination of a spirocyclic structure and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

2103779-12-8

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

2,5-dioxaspiro[3.4]octan-7-amine

InChI

InChI=1S/C6H11NO2/c7-5-1-6(9-2-5)3-8-4-6/h5H,1-4,7H2

InChI-Schlüssel

GKAMDXOUKJIWAV-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC12COC2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.